Structural Identity: Benzylsulfonylacetamide Side Chain Differentiates from Sulfonylbenzamide and Chloroacetamide Analogs
CAS 923386-15-6 features a benzylsulfonyl group attached through a two‑carbon acetamide spacer (‑CH₂‑C(=O)‑NH‑), whereas the closest BindingDB‑characterized analog MLS000374456 bears a bulkier 4‑(2,6‑dimethylmorpholin‑4‑yl)sulfonylbenzamide group [1]. The simple acetamide analog N‑(4‑(benzofuran‑2‑yl)thiazol‑2‑yl)acetamide (CAS 923504‑00‑1) lacks any sulfonyl moiety . This structural divergence is critical because the benzylsulfonyl group provides a geometrically compact, hydrogen‑bond‑accepting sulfone that is absent in the acetamide comparator and sterically/electronically distinct from the morpholino‑sulfonylbenzamide of MLS000374456.
| Evidence Dimension | Side‑chain chemical structure |
|---|---|
| Target Compound Data | ‑CH₂‑C(=O)‑NH‑CH₂‑S(=O)₂‑C₆H₅ (benzylsulfonylacetamide); H‑bond acceptor count: 6; rotatable bonds: 7 |
| Comparator Or Baseline | Comparator 1 (CAS 923504‑00‑1): ‑CH₃ (acetamide); H‑bond acceptors: 3; rotatable bonds: 3. Comparator 2 (MLS000374456): ‑C(=O)‑C₆H₄‑S(=O)₂‑(2,6‑dimethylmorpholine); H‑bond acceptors: 8; rotatable bonds: 6 [1] |
| Quantified Difference | Target compound possesses a sulfone group absent in Comparator 1; possesses 2 fewer H‑bond acceptors and 1 more rotatable bond than Comparator 2 [1] |
| Conditions | In silico structural comparison based on SMILES and computed molecular descriptors |
Why This Matters
The benzylsulfonyl moiety offers a sulfone‑mediated hydrogen‑bonding capacity that is absent in the simple acetamide, while the smaller steric profile relative to the morpholino‑sulfonylbenzamide may improve membrane permeability—a consideration for cell‑based assay design.
- [1] PubChem. CID 3942275 – N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide (MLS000374456). https://pubchem.ncbi.nlm.nih.gov/compound/3942275 View Source
